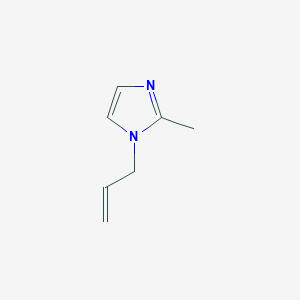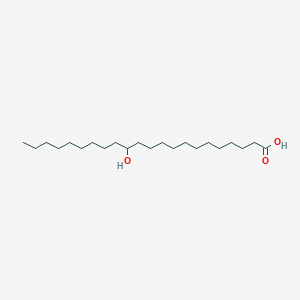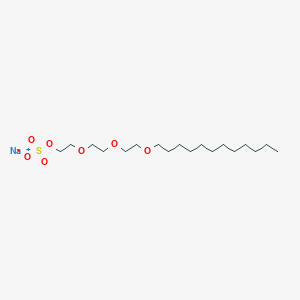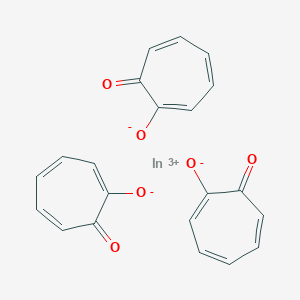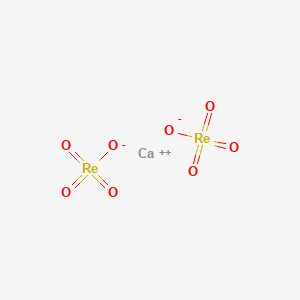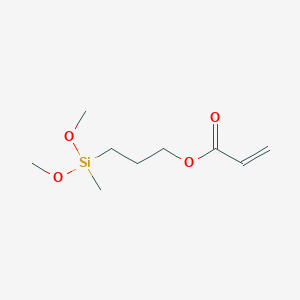
3-(Dimetoxi(metil)silil)propil prop-2-enoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless to light yellow liquid with low toxicity . This compound is widely used in various applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate has numerous applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for cell culture studies.
Medicine: Employed in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their properties
Safety and Hazards
The compound is classified as a combustible liquid and can cause skin and eye irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate can be achieved through the reaction of methyl acryloyl chloride with triethylsilyl methanol. The reaction is typically carried out under controlled conditions with adequate stirring at a lower temperature to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and maintained at specific temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions: 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and methanol.
Polymerization: Can polymerize in the presence of free radicals or under UV light.
Condensation: Reacts with other silanes to form siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Polymerization: Free radical initiators, UV light.
Condensation: Other silanes, acidic or basic catalysts.
Major Products Formed:
Hydrolysis: Silanols and methanol.
Polymerization: Polymers with siloxane backbones.
Condensation: Siloxane networks.
Mecanismo De Acción
The mechanism of action of 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is primarily due to the presence of the silane group, which can undergo hydrolysis to form silanols that further condense to form siloxane bonds. These bonds enhance the adhesion and durability of materials treated with this compound .
Comparación Con Compuestos Similares
- 3-(Dimethoxymethylsilyl)propyl methacrylate
- 3-(Dimethoxymethylsilyl)propyl acrylate
- 3-(Dimethoxymethylsilyl)propyl methacrylate
Comparison: 3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate is unique due to its specific combination of the acryloxy and silane groups, which provide both reactivity and the ability to form strong bonds with a variety of substrates. This makes it particularly useful in applications requiring enhanced adhesion and durability .
Propiedades
IUPAC Name |
3-[dimethoxy(methyl)silyl]propyl prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O4Si/c1-5-9(10)13-7-6-8-14(4,11-2)12-3/h5H,1,6-8H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDBEBOBROAQSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCCOC(=O)C=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373328 |
Source


|
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13732-00-8 |
Source


|
| Record name | 3-[dimethoxy(methyl)silyl]propyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Acryloxypropyl)methyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
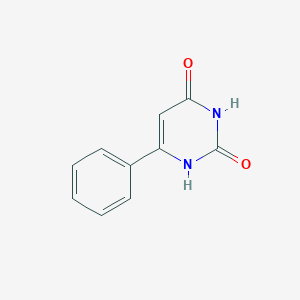
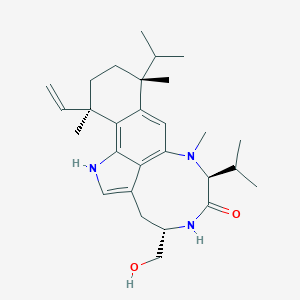


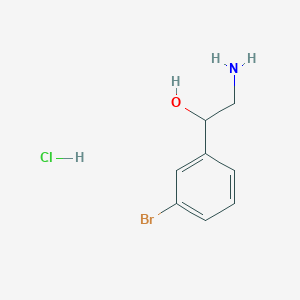
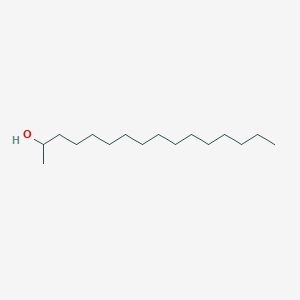
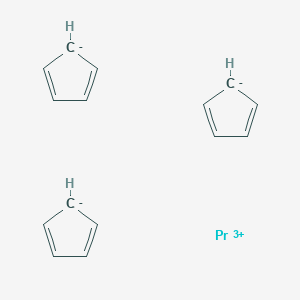
![3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B79919.png)

